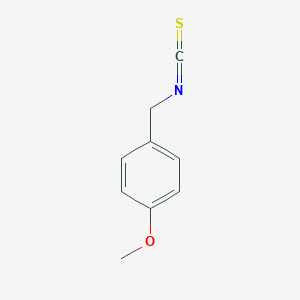

4-Methoxybenzyl isothiocyanate

Description

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFQYAJJXFXVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190438 | |

| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-57-3 | |

| Record name | 4-Methoxybenzyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isothiocyanatomethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYBENZYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PA7V3TJK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Isothiocyanatomethyl)-4-methoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Isothiocyanate

This guide provides a comprehensive overview of the synthetic protocols for 4-methoxybenzyl isothiocyanate, a valuable reagent and intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental procedures, and emphasizes safety and characterization to ensure reliable and reproducible outcomes.

Introduction and Strategic Importance

This compound is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 4-methoxybenzyl backbone.[1] Isothiocyanates are well-recognized for their diverse biological activities and serve as versatile synthons for the creation of a wide array of sulfur and nitrogen-containing heterocyclic compounds. The 4-methoxybenzyl moiety, in particular, can impart specific physicochemical properties to parent molecules, influencing their solubility, metabolic stability, and target engagement.

The primary and most widely adopted synthetic strategy for preparing this compound commences with the corresponding primary amine, 4-methoxybenzylamine. This approach is favored due to the ready availability of the starting material and the efficiency of the subsequent chemical transformations.

Core Synthesis Pathway: From Amine to Isothiocyanate

The most common and reliable method for the synthesis of this compound involves a two-step, one-pot procedure starting from 4-methoxybenzylamine. This process is predicated on the formation of an intermediate dithiocarbamate salt, which is subsequently desulfurized to yield the target isothiocyanate.[2] This method circumvents the use of highly toxic and volatile reagents like thiophosgene, which was traditionally used for such transformations.[2]

The overall transformation can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Mechanistic Underpinnings

Step 1: Dithiocarbamate Salt Formation

The synthesis initiates with the nucleophilic attack of the primary amine, 4-methoxybenzylamine, on the electrophilic carbon of carbon disulfide. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et3N), which acts as a proton scavenger, facilitating the formation of the dithiocarbamate anion. The triethylamine then forms an ammonium salt with the dithiocarbamate.

Step 2: Desulfurization

The crucial step in this synthesis is the decomposition of the in situ-generated dithiocarbamate salt. A variety of desulfurizing agents can be employed for this purpose. Tosyl chloride (p-toluenesulfonyl chloride, TsCl) is a highly effective and commonly used reagent for this transformation.[2] The dithiocarbamate anion attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of an unstable intermediate. This intermediate then undergoes elimination to yield the stable isothiocyanate, along with triethylammonium chloride and other byproducts.

The proposed mechanism for the tosyl chloride-mediated desulfurization is as follows:

Caption: Mechanism of tosyl chloride-mediated desulfurization of dithiocarbamate.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the tosyl chloride-mediated decomposition of the in situ-generated dithiocarbamate salt.[2]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Methoxybenzylamine | 137.18 | 1.37 g | 10.0 | Starting material |

| Carbon Disulfide (CS₂) | 76.13 | 0.91 g (0.72 mL) | 12.0 | Use in a well-ventilated fume hood |

| Triethylamine (Et₃N) | 101.19 | 2.02 g (2.78 mL) | 20.0 | Base |

| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.10 g | 11.0 | Desulfurizing agent |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2 x 25 mL | - | For workup |

| Brine | - | 25 mL | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |

| Silica Gel | - | - | - | For column chromatography |

| Hexanes/Ethyl Acetate | - | - | - | Eluent for chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methoxybenzylamine (1.37 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.78 mL, 20.0 mmol), followed by the dropwise addition of carbon disulfide (0.72 mL, 12.0 mmol). Stir the reaction mixture at 0 °C for 30 minutes. The solution will typically turn a yellow-orange color, indicating the formation of the dithiocarbamate salt.

-

Desulfurization: To the stirred solution at 0 °C, add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding 25 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another 25 mL of saturated sodium bicarbonate solution, followed by 25 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a clear yellow liquid.

Characterization of this compound

Confirmation of the product's identity and purity is crucial. The following are typical characterization data for this compound.

-

1H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃).

-

13C NMR (CDCl₃, 101 MHz): δ 159.6, 131.0 (N=C=S), 129.5, 127.9, 114.3, 55.3, 48.9 (CH₂).

-

IR (neat, cm⁻¹): 2185-2080 (strong, characteristic -N=C=S stretch).

-

Mass Spectrometry (EI): m/z (%) = 179 (M⁺), 148, 121, 91.[1]

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

4-Methoxybenzylamine: Corrosive. Causes skin and eye burns. Handle with gloves and eye protection.

-

Carbon Disulfide (CS₂): Highly flammable liquid and vapor. Toxic if inhaled or absorbed through the skin. It has a low autoignition temperature. All operations involving carbon disulfide should be conducted in a fume hood, away from any potential ignition sources.

-

Triethylamine (Et₃N): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.

-

p-Toluenesulfonyl Chloride (TsCl): Causes severe skin burns and eye damage. Lachrymator.

-

Dichloromethane (DCM): Suspected of causing cancer. Handle with appropriate gloves and in a well-ventilated area.

-

This compound (Product): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[1]

Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound from 4-methoxybenzylamine via a dithiocarbamate intermediate is a robust and scalable method. The use of tosyl chloride as a desulfurizing agent offers an efficient and safer alternative to traditional methods. Careful adherence to the experimental protocol and safety precautions outlined in this guide will enable researchers to reliably produce this valuable compound for their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

Sources

Physicochemical properties of 4-Methoxybenzyl isothiocyanate

An In-depth Technical Guide to 4-Methoxybenzyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile chemical compound with significant applications in research and pharmaceutical development. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, biological activities, and essential safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

This compound, also known by its IUPAC name 1-(isothiocyanatomethyl)-4-methoxybenzene, is an organic compound that belongs to the isothiocyanate family.[1][2][3][4][5] It is structurally characterized by a benzyl group substituted with a methoxy group at the para (4-position) of the benzene ring and an isothiocyanate functional group attached to the benzylic carbon.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White Crystalline Powder and/or Chunks or Clear yellow liquid | [8][9][11] |

| Boiling Point | 133 °C @ 0.7 Torr (132-133°C/0.7mm) | [8][10] |

| Density | 1.0872 - 1.15 g/mL | [8][10] |

| Refractive Index | 1.591-1.6000 @ 20°C | [4][8][11] |

| Water Solubility | Hydrolyzes in water | [8] |

| Storage Conditions | -20°C or 2-8°C, often under nitrogen | [8] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.298 (Crippen Calculated) | [6] |

The isothiocyanate group (-N=C=S) is highly electrophilic, making the compound reactive towards nucleophiles. This reactivity is fundamental to its utility in synthesizing a variety of heterocyclic compounds and other derivatives.[12] Its hydrolysis in water indicates that it should be handled in anhydrous conditions to prevent degradation.[8] The recommended storage at low temperatures underscores its limited thermal stability.

Spectroscopic Profile

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) typically found in the 2050-2150 cm⁻¹ region. Data is available from the NIST Mass Spectrometry Data Center.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methoxy group protons (a singlet around 3.8 ppm), the benzylic protons (a singlet around 4.7 ppm), and the aromatic protons in the characteristic regions for a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methoxy carbon, the benzylic carbon, the isothiocyanate carbon, and the aromatic carbons.[1]

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight. The NIST Mass Spectrometry Data Center provides reference mass spectral data, with a top peak at m/z 121.[1][3][13]

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis. Its isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles like amines, alcohols, and thiols. This reactivity is harnessed in the synthesis of thioureas, thiocarbamates, and dithiocarbamates, which are scaffolds in many biologically active molecules.[12][14]

A common synthetic route to isothiocyanates involves the reaction of a primary amine with carbon disulfide. While specific protocols for this compound are proprietary, a general representation of this transformation is shown below.

Caption: Generalized synthesis workflow for isothiocyanates.

Biological and Pharmacological Significance

Isothiocyanates, as a class of compounds, are well-known for their presence in cruciferous vegetables and their potential health benefits, including anti-cancer properties.[15] While research on this compound itself is more specialized, related compounds like 4-hydroxybenzyl isothiocyanate have demonstrated antiproliferative effects on cancer cells.[15][16]

The proposed mechanism for the anticancer activity of some isothiocyanates involves the induction of apoptosis (programmed cell death) and the modulation of cellular signaling pathways. For instance, 4-hydroxybenzyl isothiocyanate has been shown to increase reactive oxygen species (ROS) and down-regulate mitochondrial rhodanese, leading to the inhibition of tumor cell growth.[15][16]

This compound serves as a crucial building block in the synthesis of novel therapeutic agents. For example, it has been utilized in the synthesis of thiosemicarbazones, which are being investigated as potential treatments for Chagas disease by targeting the cruzain enzyme.[17]

Caption: Proposed mechanism of bioactivity for isothiocyanates.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]

-

Skin Corrosion/Irritation: Causes skin irritation, and in some classifications, severe skin burns.[1][7][18][19]

-

Eye Damage/Irritation: Causes serious eye irritation or damage.[1][7][18]

-

Respiratory/Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[20][21]

-

Other Hazards: Lachrymator (substance which increases the flow of tears).[18][19]

Recommended Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[18][20] Ensure safety showers and eyewash stations are readily accessible.[21]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[18][20]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[18][21]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[18][20]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19][20] Keep away from heat, sparks, and open flames. Store locked up.[18][20] Recommended storage temperature is often -20°C.[8]

-

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[18][19]

-

In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[18][19]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[18][19]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]

-

Caption: Safe handling workflow for hazardous chemicals.

References

-

Chemical Properties of this compound (CAS 3694-57-3). (n.d.). Cheméo. Retrieved from [Link]

-

This compound | C9H9NOS | CID 123197. (n.d.). PubChem. Retrieved from [Link]

-

This compound - High purity | EN. (n.d.). Georganics. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025-09-18). Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Crucial Role of 4-Methoxyphenyl Isothiocyanate in Modern Pharmaceutical Synthesis. (2025-10-13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. (n.d.). MDPI. Retrieved from [Link]

-

The antiproliferative activities of 4-hydroxybenzyl isothiocyanate. (n.d.). ResearchGate. Retrieved from [Link]

-

New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. (2018-03-05). PMC - NIH. Retrieved from [Link]

-

The Role of Isothiocyanates in Modern Chemistry: A Focus on 4-Methoxyphenyl Isothiocyanate. (2025-11-07). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

-

4-Hydroxybenzyl isothiocyanate. (n.d.). Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved from [Link]

-

4-Methoxyphenyl isothiocyanate | C8H7NOS | CID 75293. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | C9H9NOS | CID 123197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 94% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound (CAS 3694-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. echemi.com [echemi.com]

- 9. usbio.net [usbio.net]

- 10. 3694-57-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. L12342.06 [thermofisher.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound [webbook.nist.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

4-Methoxybenzyl isothiocyanate CAS number 3694-57-3

An In-depth Technical Guide to 4-Methoxybenzyl Isothiocyanate (CAS 3694-57-3) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound (CAS 3694-57-3), a member of the isothiocyanate (ITC) class of organic compounds, has garnered significant interest within the scientific community.[1][2] This guide provides a comprehensive technical overview of this molecule, from its fundamental physicochemical properties and synthesis to its complex mechanisms of action in biological systems. We will delve into its well-documented anticancer activities, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as NF-κB. This document serves as a vital resource for researchers, offering detailed experimental protocols and critical insights to facilitate further investigation and application in drug discovery and development.

Core Characteristics of this compound

This compound, also known as p-methoxybenzyl isothiocyanate, is an organic compound featuring an isothiocyanate functional group (-N=C=S) attached to a 4-methoxybenzyl core.[1][3] This structure, particularly the methoxy group which enhances lipophilicity, is believed to influence its bioavailability and biological activity.[1] It is recognized for its potential antimicrobial and anticancer properties, making it a compound of interest for pharmaceutical and agrochemical research.[1][2]

Physicochemical Properties

A clear understanding of the compound's properties is foundational for its application in research, including solvent selection, storage, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 3694-57-3 | [3] |

| Molecular Formula | C₉H₉NOS | [3] |

| Molecular Weight | 179.24 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid; may also appear as a solid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 133 °C at 0.7 mmHg | [5] |

| Density | ~1.15 g/mL | [5] |

| Solubility | Soluble in organic solvents; limited solubility in water (hydrolyzes) | [1][6] |

| Synonyms | 1-(Isothiocyanatomethyl)-4-methoxybenzene, p-Methoxybenzyl isothiocyanate | [1][3][7] |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides context for purity assessment and potential derivatization studies.[8][9] A common and effective method involves the reaction of the corresponding primary amine with a thiocarbonylating agent.

Synthetic Workflow: Amine to Isothiocyanate

The conversion of 4-methoxybenzylamine to this compound can be efficiently achieved using thiophosgene or, more commonly in modern synthesis to avoid highly toxic reagents, a two-step process involving carbon disulfide.

Caption: General workflow for the synthesis of this compound.

Detailed Synthetic Protocol

This protocol is a representative example. Researchers should always first consult primary literature and perform appropriate risk assessments.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methoxybenzylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Intermediate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.1 eq) dropwise while stirring. Allow the reaction to stir at room temperature for 1-2 hours. This forms the dithiocarbamate salt intermediate.

-

Isothiocyanate Conversion: Cool the mixture back to 0 °C. Add a solution of a coupling agent, such as tosyl chloride (1.0 eq), dropwise. Let the reaction proceed at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield pure this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band around 2100-2200 cm⁻¹ confirms the presence of the isothiocyanate (-N=C=S) group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[10]

Biological Activity & Core Mechanisms of Action

The primary therapeutic interest in this compound and related ITCs stems from their potent anticancer activities.[11] These effects are not due to a single action but are the result of modulating multiple, interconnected cellular pathways that govern cell survival, proliferation, and death.[12][13]

Caption: Key signaling pathways modulated by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical anticancer mechanism. ITCs are well-documented inducers of apoptosis through multiple routes.[13]

-

Mitochondrial (Intrinsic) Pathway: This is a major route for ITC-induced apoptosis.[14] ITCs can alter the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic members (like Bcl-2) and the upregulation of pro-apoptotic members (like Bax).[15][16] This shift increases mitochondrial outer membrane permeability, causing the release of cytochrome c into the cytoplasm.[14][15] Cytochrome c then activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell, leading to its death.[14][15]

-

Death Receptor (Extrinsic) Pathway: Some ITCs can also increase the expression of death receptors like DR4 and DR5 on the cancer cell surface.[15][17] Binding of their ligands (e.g., TRAIL) triggers a separate caspase cascade, starting with caspase-8, which converges with the intrinsic pathway to execute apoptosis.

Cell Cycle Arrest

To proliferate, cancer cells must pass through the phases of the cell cycle (G1, S, G2, M). ITCs can halt this progression, preventing cell division.[11]

-

G2/M Phase Arrest: A common mechanism for ITCs is the induction of G2/M phase arrest.[18][19] This is often achieved by downregulating the expression or activity of key regulatory proteins like cyclin-dependent kinase 1 (Cdk1) and Cyclin B1.[19] The Cdk1/Cyclin B1 complex is essential for entry into mitosis (M phase); its inhibition traps the cell in the G2 phase, preventing it from dividing and often sensitizing it to apoptosis.[18]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[20] In many cancers, this pathway is constitutively active, promoting cell proliferation and resistance to apoptosis. ITCs are known inhibitors of this pathway.[21][22]

-

Mechanism of Inhibition: In its inactive state, the NF-κB dimer (commonly p65/p50) is held in the cytoplasm by an inhibitory protein called IκBα.[20] Pro-inflammatory signals activate the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for degradation.[20][21] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-survival genes.[20] ITCs can suppress this pathway by inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation and keeping NF-κB sequestered in the cytoplasm.[21]

Key Experimental Protocols for In Vitro Analysis

To validate the biological effects of this compound in a laboratory setting, a series of standard cell-based assays are required.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Analysis of Protein Expression (Western Blot)

This technique is used to detect changes in the levels of specific proteins involved in apoptosis and cell signaling.

-

Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific to target proteins (e.g., cleaved caspase-3, Bcl-2, p-IκBα, total IκBα, and a loading control like GAPDH).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Safety, Handling, and Storage

As with all isothiocyanates, this compound must be handled with appropriate caution.[1]

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][9] It can cause skin irritation and serious eye irritation or damage.[9][23][24]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear protective gloves, chemical safety goggles, and a lab coat.[23][24]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[23]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place. It is sensitive to air and moisture (hydrolyzes). For long-term stability and to maintain product quality, store under an inert atmosphere and keep refrigerated.

Conclusion and Future Directions

This compound is a promising bioactive compound with well-defined mechanisms of action against cancer cells. Its ability to concurrently induce apoptosis, trigger cell cycle arrest, and inhibit pro-survival pathways like NF-κB makes it an attractive candidate for further preclinical and clinical investigation.

Future research should focus on its in vivo efficacy in animal models, its pharmacokinetic and pharmacodynamic profiles, and its potential for synergistic combinations with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

References

-

This compound | C9H9NOS | CID 123197. PubChem, National Institutes of Health. [Link]

-

This compound - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

Chemical Properties of this compound (CAS 3694-57-3). Cheméo. [Link]

-

This compound. NIST WebBook. [Link]

-

Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. PubMed Central, National Institutes of Health. [Link]

-

The Crucial Role of 4-Methoxyphenyl Isothiocyanate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [Link]

-

This compound - High purity. Georganics. [Link]

-

This compound Mass Spectrum. NIST WebBook. [Link]

-

A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. PubMed, National Institutes of Health. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Isothiocyanates: mechanism of cancer chemopreventive action. PubMed, National Institutes of Health. [Link]

-

Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. PubMed, National Institutes of Health. [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PubMed Central, National Institutes of Health. [Link]

-

Cell Cycle Arrest, Apoptosis Induction and Inhibition of Nuclear Factor Kappa B Activation in Anti-Proliferative Activity of Benzyl Isothiocyanate Against Human Pancreatic Cancer Cells. PubMed, National Institutes of Health. [Link]

-

Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. National Institutes of Health. [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Function. [Link]

-

Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. [Link]

-

Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. PubMed, National Institutes of Health. [Link]

-

Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. Odesa University Clinical Investigations. [Link]

-

Molecular targets of isothiocyanates in cancer: Recent advances. Molecular Diversity Preservation International. [Link]

-

This compound. precisionFDA. [Link]

-

Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. PubMed, National Institutes of Health. [Link]

-

Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]

-

A Link between Benzyl Isothiocyanate-Induced Cell Cycle Arrest and Apoptosis: Involvement of Mitogen-Activated Protein Kinases in the Bcl-2 Phosphorylation. ResearchGate. [Link]

-

The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin. PubMed Central, National Institutes of Health. [Link]

-

Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. MDPI. [Link]

-

What is the NF-κB pathway? Mechanobiology Institute, National University of Singapore. [Link]

Sources

- 1. CAS 3694-57-3: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxybenzylisothiocyanate (3694-57-3) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 3694-57-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3694-57-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | 3694-57-3 [chemicalbook.com]

- 7. This compound | C9H9NOS | CID 123197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 94% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound - High purity | EN [georganics.sk]

- 10. This compound [webbook.nist.gov]

- 11. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5… [ouci.dntb.gov.ua]

- 17. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 21. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 4-Methoxybenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl isothiocyanate (4-MBITC) is an organosulfur compound found in select cruciferous vegetables. As a member of the isothiocyanate (ITC) family, it has garnered significant scientific interest for its diverse biological activities.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological effects of 4-MBITC, with a primary focus on its anticancer and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, offering detailed, field-proven experimental protocols for their investigation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, enabling a thorough understanding and practical application of 4-MBITC in a laboratory setting.

Introduction to this compound

Isothiocyanates (ITCs) are naturally occurring compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[1][4] The general structure of an ITC is characterized by the functional group -N=C=S. The variable "R" group dictates the specific properties and biological activities of each ITC. For this compound, the "R" group is a 4-methoxybenzyl moiety.

The anticancer and chemopreventive properties of various ITCs, such as sulforaphane and benzyl isothiocyanate (BITC), have been extensively documented.[5][6][7] These compounds are known to modulate a variety of cellular processes, including apoptosis, cell cycle progression, and inflammatory responses.[4][5] This guide will focus specifically on 4-MBITC, providing a detailed examination of its known biological functions and the experimental methodologies used to characterize them.

Anticancer Activity of this compound

The potential of 4-MBITC as an anticancer agent stems from its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by inducing cell cycle arrest.[5][6][8]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. ITCs, including 4-MBITC, have been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[12][13][14] This disruption leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[9] Cytoplasmic cytochrome c then contributes to the formation of the apoptosome, which activates initiator caspases (e.g., caspase-9).[15] These initiator caspases, in turn, cleave and activate executioner caspases (e.g., caspase-3 and -7), which orchestrate the dismantling of the cell by cleaving key cellular substrates like poly (ADP-ribose) polymerase (PARP).[15][16][17]

4-MBITC is hypothesized to induce apoptosis by:

-

Generating Reactive Oxygen Species (ROS): Increased intracellular ROS can lead to mitochondrial damage.[9][18]

-

Altering the Balance of Bcl-2 Family Proteins: Shifting the ratio towards pro-apoptotic proteins (e.g., Bax) and away from anti-apoptotic proteins (e.g., Bcl-2) promotes mitochondrial outer membrane permeabilization.[8][9][19]

-

Activating MAP Kinases: The activation of c-Jun N-terminal kinase (JNK) and p38 MAPK has been linked to ITC-induced apoptosis.[19]

Experimental Protocols: Assessing Apoptosis

This protocol details the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential, a key indicator of early apoptosis.[12][13][20] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[12][20]

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP or CCCP (positive control for mitochondrial depolarization)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Seed cells in a suitable culture plate and allow them to adhere overnight. Treat cells with 4-MBITC at various concentrations for the desired time. Include untreated (negative) and FCCP/CCCP-treated (positive) controls.[13][20]

-

JC-1 Staining: Prepare a working solution of JC-1 (typically 2 µM) in pre-warmed cell culture medium.[13] Remove the treatment medium from the cells, wash once with warm PBS, and add the JC-1 staining solution.[13]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[13][20]

-

Washing: Aspirate the staining solution and wash the cells with pre-warmed assay buffer or PBS.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (monomers) fluorescence.[13]

-

Flow Cytometry: Harvest the cells, resuspend in assay buffer, and analyze using a flow cytometer. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.[13][21]

-

Data Interpretation: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and an early apoptotic event.

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.[22][23]

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[24]

-

PBS

-

Flow cytometry tubes

Procedure:

-

Cell Treatment and Harvesting: Treat cells with 4-MBITC. After incubation, collect both adherent and floating cells. Centrifuge to pellet the cells.[22]

-

Washing: Wash the cells once with cold PBS and centrifuge.[24]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. Gently mix.[22][24]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[23][24]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube and keep the samples on ice.[24]

-

Flow Cytometry Analysis: Analyze the samples as soon as possible.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

This protocol verifies the activation of the caspase cascade by detecting the cleaved (active) forms of caspases and the cleavage of their substrates, such as PARP.[15][16][17][25]

Materials:

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with 4-MBITC, then lyse them in RIPA buffer. Quantify protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.[17]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[17]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation: An increase in the levels of cleaved caspase-3 and cleaved PARP (89 kDa fragment) in 4-MBITC-treated cells compared to controls confirms the activation of the apoptotic cascade.[15][17][26]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, 4-MBITC can inhibit cancer cell proliferation by causing cell cycle arrest, often at the G2/M phase.[8][19][27][28] This prevents cancer cells from proceeding through mitosis, thereby halting their division.

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the cyclin B1/Cdk1 complex. Isothiocyanates have been shown to induce G2/M arrest by:

-

Decreasing the expression of key regulatory proteins: This includes cyclin B1 and Cdk1.[8]

-

Modulating Cdc25B levels: A decline in this phosphatase prevents the activation of the cyclin B1/Cdk1 complex.[8]

-

Activating p38 MAPK: This kinase can phosphorylate and inactivate Cdc25B, contributing to G2/M arrest.[19]

Visualizing the Anticancer Mechanisms of 4-MBITC

Caption: Key anticancer signaling pathways modulated by 4-MBITC.

Anti-inflammatory Activity of this compound

Chronic inflammation is a key driver in the development and progression of many diseases, including cancer. Isothiocyanates possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[29][30][31][32]

NF-κB is a master regulator of inflammation. In unstimulated cells, it is held inactive in the cytoplasm by IκBα proteins. Upon stimulation by pro-inflammatory signals (like lipopolysaccharide, LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6.[29][31][33]

4-MBITC is thought to exert its anti-inflammatory effects by:

-

Inhibiting IKK activity: This prevents the phosphorylation and subsequent degradation of IκBα.[29]

-

Suppressing NF-κB nuclear translocation: By stabilizing IκBα, NF-κB is retained in the cytoplasm.[29][33]

-

Reducing the expression of pro-inflammatory mediators: Downstream targets of NF-κB, such as iNOS and COX-2, are consequently downregulated.[29][31]

Experimental Protocol: Measuring Anti-inflammatory Effects

This protocol uses LPS-stimulated RAW 264.7 murine macrophages as a model system to evaluate the ability of 4-MBITC to suppress the inflammatory response.

Materials:

-

RAW 264.7 cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for NO measurement)

-

ELISA kits (for TNF-α, IL-6)

-

Reagents for Western Blot (as in Protocol 2.1.3)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65)

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells. Pre-treat the cells with various concentrations of 4-MBITC for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine assays, or shorter times like 30-60 minutes for Western blots).

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Use the Griess Reagent to measure the concentration of nitrite, a stable product of NO. A decrease in nitrite indicates inhibition of iNOS activity.

-

Cytokine Measurement: Use ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant. A reduction in these cytokines reflects an anti-inflammatory effect.

-

Western Blot Analysis: Prepare cell lysates from cells treated for shorter durations. Perform Western blotting (as in Protocol 2.1.3) to assess the phosphorylation of IκBα and the levels of the p65 subunit of NF-κB in nuclear and cytoplasmic fractions.

Data Interpretation: A significant, dose-dependent decrease in LPS-induced NO, TNF-α, and IL-6 production indicates potent anti-inflammatory activity. This should be corroborated by a decrease in IκBα phosphorylation and reduced nuclear translocation of p65 in the Western blot analysis.[29][31][33]

Visualizing the Anti-inflammatory Mechanism of 4-MBITC

Caption: Inhibition of the NF-κB inflammatory pathway by 4-MBITC.

Other Potential Biological Activities

Research into isothiocyanates suggests a broader range of biological activities that warrant investigation for 4-MBITC.

-

Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[34][35][36] Many ITCs are potent activators of Nrf2, leading to the upregulation of cytoprotective genes.[30][37] This represents a key mechanism for cellular defense against oxidative stress.

-

Inhibition of STAT3: The STAT3 signaling pathway is often constitutively active in cancer cells, promoting proliferation and survival.[38][39] Inhibition of STAT3 phosphorylation is a promising strategy for cancer therapy, and some compounds have shown the ability to block this pathway.[40][41][42]

Summary and Future Directions

This compound is a promising natural compound with significant potential in both cancer chemoprevention and anti-inflammatory applications. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent inhibition of the pro-inflammatory NF-κB pathway, makes it a compelling subject for further research and drug development.

Future investigations should focus on:

-

In vivo studies to validate the efficacy and safety of 4-MBITC in animal models.

-

Comprehensive analysis of its effects on the Nrf2 and STAT3 pathways.

-

Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

-

Exploration of synergistic effects when combined with existing chemotherapeutic agents.

This guide provides the foundational knowledge and practical protocols for researchers to begin or advance their investigation into the compelling biological activities of this compound.

References

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

The Annexin V Apoptosis Assay. University of Virginia. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

-

Caspase Protocols in Mice. PMC. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. [Link]

-

JC-1 Mitochondrial Membrane Potential Assay Kit Protocol. G-Biosciences. [Link]

-

Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

-

Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. [Link]

-

New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. PMC. [Link]

-

Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. SciSpace. [Link]

-

A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation. PubMed. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC. [Link]

-

Cell Cycle Arrest, Apoptosis Induction and Inhibition of Nuclear Factor Kappa B Activation in Anti-Proliferative Activity of Benzyl Isothiocyanate Against Human Pancreatic Cancer Cells. PubMed. [Link]

-

Chemoprevention by isothiocyanates: molecular basis of apoptosis induction. PubMed. [Link]

-

Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells. PubMed. [Link]

-

This compound. PubChem. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. MDPI. [Link]

-

Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. PubMed. [Link]

-

Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. PubMed. [Link]

-

Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. PMC. [Link]

-

Involvement of the Mitochondrial Death Pathway in Chemopreventive Benzyl Isothiocyanate-induced Apoptosis. ResearchGate. [Link]

-

Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]

-

Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. ResearchGate. [Link]

-

Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. PubMed. [Link]

-

In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. MDPI. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. NIH. [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed. [Link]

-

Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. PubMed Central. [Link]

-

Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells. PubMed. [Link]

-

Nrf2 Activation Enhances Muscular MCT1 Expression and Hypoxic Exercise Capacity. Medicine & Science in Sports & Exercise. [Link]

-

Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. PMC. [Link]

-

STAT3 inhibitors for cancer therapy: Have all roads been explored?. PubMed Central. [Link]

-

Benzyl isothiocyanate induces cell cycle arrest and apoptosis in cervical cancer through activation of p53 and AMPK-FOXO1a signaling pathways. Chinese Pharmacological Bulletin. [Link]

-

Inhibition of STAT3 Prevents Recovery of Cell Growth and Proliferation... ResearchGate. [Link]

-

Activation of the Nrf2 Cell Defense Pathway by Ancient Foods. Harvard DASH. [Link]

-

Inhibition of STAT3 Tyr705 phosphorylation by Smad4 suppresses transforming growth factor beta-mediated invasion and metastasis in pancreatic cancer cells. PubMed. [Link]

-

Generation of potent Nrf2 activators via tuning the electrophilicity and steric hindrance of vinyl sulfones for neuroprotection. PubMed. [Link]

-

PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation. PubMed. [Link]

-

Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine. MDPI. [Link]

-

Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H9NOS | CID 123197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl Isothiocyanate Induces Apoptosis via Reactive Oxygen Species-Initiated Mitochondrial Dysfunction and DR4 and DR5 Death Receptor Activation in Gastric Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzyl Isothiocyanate Induces Apoptotic Cell Death Through Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis western blot guide | Abcam [abcam.com]

- 18. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A link between benzyl isothiocyanate-induced cell cycle arrest and apoptosis: involvement of mitogen-activated protein kinases in the Bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bosterbio.com [bosterbio.com]

- 24. kumc.edu [kumc.edu]

- 25. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]

- 27. Phenethyl isothiocyanate induces cell cycle arrest and reduction of alpha- and beta-tubulin isotypes in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 29. scispace.com [scispace.com]

- 30. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 34. dash.harvard.edu [dash.harvard.edu]

- 35. Generation of potent Nrf2 activators via tuning the electrophilicity and steric hindrance of vinyl sulfones for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 37. Nrf2 Activation Enhances Muscular MCT1 Expression and Hypoxic Exercise Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 39. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. Inhibition of STAT3 Tyr705 phosphorylation by Smad4 suppresses transforming growth factor beta-mediated invasion and metastasis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. PTC-209 Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Natural Sources, Biosynthesis, and Isolation of 4-(α-L-rhamnopyranosyloxy)benzyl Isothiocyanate (Moringin)

An In-depth Technical Guide for Scientific Professionals

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isothiocyanates (ITCs) are a class of bioactive compounds renowned for their potent chemopreventive, anti-inflammatory, and antimicrobial properties. While many ITCs are derived from the Brassicaceae family, the Moringaceae family, particularly Moringa oleifera Lam., serves as the exclusive natural source of a unique glycosylated isothiocyanate: 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate, commonly known as moringin . This compound is not present in the intact plant tissue; instead, it exists as its glucosinolate precursor, glucomoringin . Upon tissue disruption, the endogenous enzyme myrosinase catalyzes the hydrolysis of glucomoringin to yield the biologically active moringin. This guide provides a comprehensive technical overview of the natural sourcing, biosynthesis, extraction, purification, and analytical quantification of moringin and its precursor, designed for researchers in natural product chemistry and drug development.

Introduction: The Source and the Precursor

The primary and most commercially significant natural source of moringin is the "miracle tree," Moringa oleifera .[1][2] This drought-resistant tree, native to the Himalayan foothills, is now cultivated throughout tropical and subtropical regions.[2] Various parts of the plant, including leaves, bark, and branches, contain the precursor compound, but the seeds are the most concentrated source of glucomoringin.[1][3][4]

It is critical to distinguish between the precursor and the active compound:

-

Glucomoringin [4-(α-L-rhamnopyranosyloxy)benzyl glucosinolate]: This is the stable glucosinolate stored within the plant's vacuoles.

-

Moringin [4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate]: This is the bioactive ITC formed when the myrosinase enzyme, stored separately in idioblasts, comes into contact with glucomoringin following cell damage.[5]

This enzymatic conversion is the pivotal step in generating the compound of interest and dictates the entire strategy for its isolation.

Biosynthesis of Glucomoringin

The biosynthesis of glucosinolates (GSLs) is a complex, three-stage process originating from an amino acid precursor. For aromatic glucosinolates like glucomoringin, the initial precursor is an aromatic amino acid. Recent metabolomic studies strongly suggest that tyrosine is the primary precursor for the formation of glucomoringin in Moringa oleifera.[6]

The generalized biosynthetic pathway can be summarized as follows:

-

Side-Chain Elongation: The parent amino acid undergoes a series of transaminations, acetylations, and condensations. This step is more prominent for aliphatic GSLs and may be less extensive for aromatic GSLs derived directly from tyrosine.

-

Core Structure Formation: The amino acid is converted into an aldoxime, which is then oxidized to a thiohydroximic acid or a nitrile oxide. This intermediate is subsequently S-glucosylated by a UDP-glucose-dependent transferase and then sulfated by a sulfotransferase to form the desulfo-glucosinolate and finally the mature glucosinolate.[7]

-

Secondary Side-Chain Modification: The side chain (the 'R' group) of the core glucosinolate can be further modified. In the case of glucomoringin, this involves the crucial rhamnosylation of the benzyl group, creating its distinctive structure.

Caption: Fig 1. Proposed biosynthesis of Glucomoringin from Tyrosine.

Quantitative Yield of Glucomoringin

The concentration of glucomoringin varies significantly depending on the plant part and post-harvest processing. Proper handling is essential to maximize yield, as improper drying can lead to premature enzymatic activation or degradation.

| Plant Material | Drying Method | Glucomoringin Yield | Reference |

| M. oleifera Seeds | Freeze-dried | 6,841 µmol / 100 mL extract | [4] |

| M. oleifera Branches | Oven-dried (40°C) | 6.13 µmol / 100 mL extract | [4] |

| M. oleifera Seeds | Oven-dried (40°C) | 4.46 µmol / 100 mL extract | [4] |

| M. oleifera Leaves | Freeze-dried | 4.10 µmol / 100 mL extract | [4] |

| Defatted Seed Meal | N/A | 290.12 µg / g | [8] |

| Germinated Seeds (Day 4) | N/A | 149 µmol / g (Dry Weight) | [6] |

Insight: Freeze-drying is superior for preserving glucomoringin in seeds, as high temperatures during oven-drying can degrade the compound.[4] Interestingly, germination has been shown to significantly upregulate the production of glucomoringin, presenting a novel strategy for enhancing precursor yield.[6]

Extraction and Purification Methodologies

The choice of extraction protocol is fundamentally determined by the target molecule: the precursor (glucomoringin) or the active ITC (moringin). The key variable is the activity of the myrosinase enzyme.

Sources

- 1. Nontoxic Glucomoringin-Isothiocyanate (GMG-ITC) Rich Soluble Extract Induces Apoptosis and Inhibits Proliferation of Human Prostate Adenocarcinoma Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. extrasynthese.com [extrasynthese.com]

- 3. researchgate.net [researchgate.net]

- 4. foodsciencejournal.com [foodsciencejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Germination Increases the Glucomoringin Content in Moringa Sprouts via Transforming Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Methoxybenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl isothiocyanate (4-MBITC), a member of the isothiocyanate (ITC) family of compounds predominantly found in cruciferous vegetables, has garnered significant attention for its potential as a chemopreventive and therapeutic agent against various forms of cancer. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 4-MBITC, delving into its molecular interactions and its profound impact on critical cellular signaling pathways. By elucidating the intricate processes through which 4-MBITC exerts its anticancer effects, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to advance its translational potential. The guide explores its role in inducing apoptosis, causing cell cycle arrest, activating the Nrf2-mediated antioxidant response, and inhibiting tubulin polymerization, thereby presenting a holistic view of its therapeutic promise.

Introduction: The Therapeutic Potential of this compound

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2] Extensive research has highlighted the potent anticancer properties of various ITCs, with their mechanisms of action being a key area of investigation.[3][4] this compound (4-MBITC) stands out due to its demonstrated efficacy in preclinical cancer models. Its therapeutic action is not confined to a single cellular event but rather a coordinated series of molecular interactions that collectively inhibit cancer cell proliferation and survival. This guide will dissect these mechanisms, providing a detailed, evidence-based exploration of how 4-MBITC functions at the cellular and molecular level.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism through which 4-MBITC and other ITCs exert their anticancer effects is the induction of apoptosis, or programmed cell death.[5][6] This process is crucial for eliminating malignant cells without inducing an inflammatory response. 4-MBITC triggers apoptosis primarily through the intrinsic or mitochondrial pathway.

The Mitochondrial Pathway of Apoptosis

The intrinsic apoptotic pathway is initiated by various intracellular stresses, leading to the permeabilization of the outer mitochondrial membrane.[7] This event is a critical "point of no return" in the apoptotic process. 4-MBITC has been shown to modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of mitochondrial integrity.[7]

-

Downregulation of Anti-Apoptotic Proteins: 4-MBITC can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins normally function to prevent the release of pro-apoptotic factors from the mitochondria.[7]

-

Upregulation of Pro-Apoptotic Proteins: Concurrently, ITCs can enhance the activity of pro-apoptotic Bcl-2 family members such as Bax and Bak.[3] These proteins, upon activation, form pores in the mitochondrial membrane, facilitating the release of cytochrome c.[7]

The release of cytochrome c into the cytosol is a pivotal step. It binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.[7][8] This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[8]

Caspase Activation Cascade